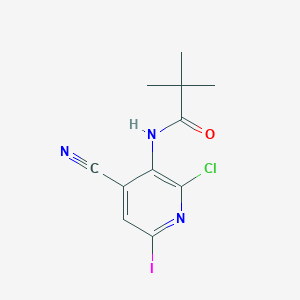

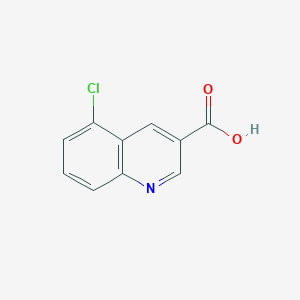

5-Chloroquinoline-3-carboxylic acid

Vue d'ensemble

Description

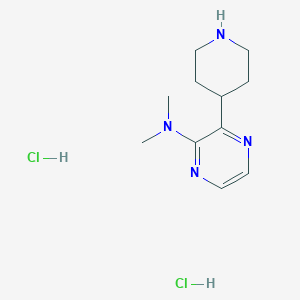

5-Chloroquinoline-3-carboxylic acid is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives are known for their wide range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis

The molecular structure of 5-Chloroquinoline-3-carboxylic acid is characterized by the presence of a quinoline ring, a carboxylic acid group, and a chlorine atom .Chemical Reactions Analysis

Quinoline derivatives participate in both electrophilic and nucleophilic substitution reactions . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .Applications De Recherche Scientifique

Drug Design and Development

5-Chloroquinoline-3-carboxylic acid: is a valuable scaffold in medicinal chemistry due to its structural similarity to quinoline, which is known for its broad spectrum of bioactivity. It serves as a pharmacophore in the design of new drugs, particularly as a core template for synthesizing derivatives with potential therapeutic effects . The compound’s ability to interact with various biological targets makes it a prime candidate for developing novel medications.

Antibacterial Agents

Research has shown that derivatives of quinoline, including those modified with a 5-chloroquinoline-3-carboxylic acid moiety, exhibit significant antibacterial properties. These compounds have been tested against various bacterial strains, showing inhibition zones indicative of bactericidal activity, which suggests their potential use as broad-spectrum antibiotics .

Antioxidant Properties

Quinoline derivatives synthesized from 5-chloroquinoline-3-carboxylic acid have demonstrated antioxidant activities in vitro. These compounds can scavenge free radicals, which are implicated in oxidative stress-related diseases, indicating their potential application in preventing or treating conditions caused by oxidative damage .

Pharmacokinetics and Molecular Docking

The compound’s derivatives have been studied for their pharmacokinetic properties and have undergone in silico molecular docking analysis. This research is crucial for understanding how these molecules interact with biological targets at the molecular level, which is essential for drug development processes .

Organic Synthesis

In the field of organic chemistry, 5-chloroquinoline-3-carboxylic acid is used to synthesize various quinoline derivatives. These synthetic routes are vital for producing compounds that can serve as intermediates in the manufacture of pharmaceuticals and other biologically active molecules .

Biochemical Research

The compound plays a role in biochemical research, particularly in the study of enzyme inhibitors. For example, derivatives of 5-chloroquinoline-3-carboxylic acid have been evaluated as inhibitors of protein kinase CK2, an enzyme associated with various diseases. This research contributes to the understanding of the enzyme’s function and the development of new therapeutic agents .

Mécanisme D'action

Target of Action

Quinoline motifs, which include 5-chloroquinoline-3-carboxylic acid, have been recognized for their broad spectrum of bioactivity . They have been used as a core template in drug design .

Mode of Action

It is known that quinoline derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, Chloroquine, a well-known quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites .

Biochemical Pathways

Quinoline and its derivatives have been known to influence a variety of biochemical pathways due to their broad spectrum of bioactivity .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

Quinoline derivatives have been associated with a range of biological effects due to their interactions with various targets .

Safety and Hazards

Orientations Futures

Quinoline derivatives have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer, making them an important class of compounds for new drug development . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propriétés

IUPAC Name |

5-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHNBZDXRJQHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinoline-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)

![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)

![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)

![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)